molecular formula C21H21NO3 B3184322 N-FMOC-piperidine-4-carbaldehyde CAS No. 1097779-02-6

N-FMOC-piperidine-4-carbaldehyde

Cat. No.: B3184322
CAS No.: 1097779-02-6
M. Wt: 335.4 g/mol
InChI Key: TUSOHIVVKREBMF-UHFFFAOYSA-N
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Description

N-FMOC-piperidine-4-carbaldehyde is a chemical compound widely used in organic synthesis, particularly in the field of peptide synthesis. The FMOC group, which stands for fluorenylmethyloxycarbonyl, is a protecting group for amines that is base-labile, meaning it can be removed under basic conditions. This compound is essential in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-FMOC-piperidine-4-carbaldehyde can be synthesized through various methods. One common method involves the reaction of piperidine-4-carbaldehyde with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in the presence of a base such as sodium bicarbonate in a solvent like dioxane . The reaction proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated peptide synthesizers. The process includes the use of solid-phase peptide synthesis (SPPS) techniques, where the compound is attached to a resin and subjected to sequential reactions to build the desired peptide chain .

Chemical Reactions Analysis

Types of Reactions: N-FMOC-piperidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperidine in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: N-FMOC-piperidine-4-carboxylic acid.

    Reduction: N-FMOC-piperidine-4-methanol.

    Substitution: Piperidine-4-carbaldehyde.

Scientific Research Applications

N-FMOC-piperidine-4-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-FMOC-piperidine-4-carbaldehyde primarily involves its role as a protecting group in peptide synthesis. The FMOC group protects the amine functionality during the synthesis process and can be selectively removed under basic conditions. This allows for the sequential addition of amino acids to build the desired peptide chain . The molecular targets and pathways involved include the formation of stable carbamate linkages and the subsequent deprotection to yield the free amine.

Comparison with Similar Compounds

N-FMOC-piperidine-4-carbaldehyde can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to the stability and ease of removal of the FMOC group under basic conditions, making it highly suitable for peptide synthesis .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-formylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c23-13-15-9-11-22(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,15,20H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSOHIVVKREBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301207498
Record name 9H-Fluoren-9-ylmethyl 4-formyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097779-02-6
Record name 9H-Fluoren-9-ylmethyl 4-formyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1097779-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluoren-9-ylmethyl 4-formyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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